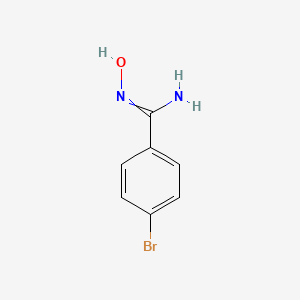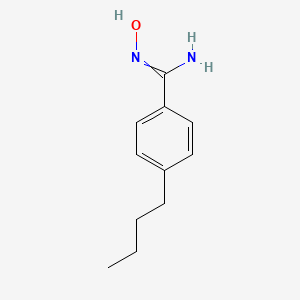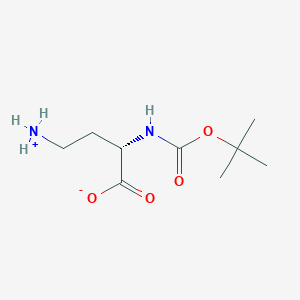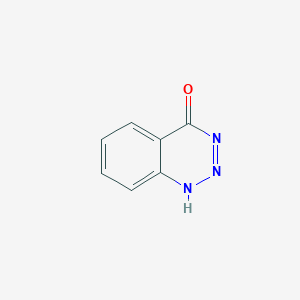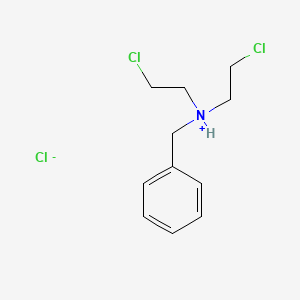
N,N-Bis(2-chloroethyl)benzylamine hydrochloride
Descripción general
Descripción
N,N-Bis(2-chloroethyl)benzylamine hydrochloride is a useful research compound. Its molecular formula is C11H16Cl3N and its molecular weight is 268.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-Bis(2-chloroethyl)benzylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Bis(2-chloroethyl)benzylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemotherapy Studies : N,N-Bis(2-chloroethyl)benzylamine hydrochloride has been synthesized and studied for its potential applications in cancer chemotherapy. Notably, Pettit, Blonda, and Harrington (1963) explored its use in antineoplastic agents, particularly focusing on N-benzyl-N-bis(2-haloethyl)amines, which are relevant in the context of cancer chemotherapy (Pettit, Blonda, & Harrington, 1963).
Synthesis and Structural Analysis : Research by Kivelä et al. (2005) and Zalán et al. (2006) explored the synthesis and conformational analysis of complex organic compounds involving N,N-Bis(2-chloroethyl)benzylamine hydrochloride. These studies included the preparation of benzoxazaphosphinine oxides and saturated benzodiazaphosphininines, analyzing their stereochemistry and conformations primarily through NMR spectroscopy and DFT geometry optimizations (Kivelä et al., 2005); (Zalán et al., 2006).
Antifungal Activity : Maeda et al. (1991) synthesized and examined the antifungal activity of compounds related to N,N-Bis(2-chloroethyl)benzylamine hydrochloride. They particularly studied butenafine hydrochloride and its effectiveness against various fungal infections (Maeda et al., 1991).
Phosphoramide Mustards Synthesis : Ludeman et al. (1993) conducted research on the synthesis of phosphoramide mustards with isotopic enrichment, using N,N-Bis(2-chloroethyl)phosphoramidic dichloride, which is related to N,N-Bis(2-chloroethyl)benzylamine hydrochloride. This study has implications for understanding the metabolism of cyclophosphamide, a widely used chemotherapy drug (Ludeman et al., 1993).
Complex Metal Organic Chemistry : Research by Köksal et al. (2001) involved the synthesis and characterization of metal complexes using ligands derived from N,N-Bis(2-chloroethyl)benzylamine hydrochloride. This study contributes to the broader understanding of antimicrobial activity in metal-organic complexes (Köksal et al., 2001).
Propiedades
IUPAC Name |
benzyl-bis(2-chloroethyl)azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N.ClH/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRWNJFEUSHORT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[NH+](CCCl)CCCl.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis(2-chloroethyl)benzylamine hydrochloride | |
CAS RN |
10429-82-0 | |
| Record name | Benzenemethanamine, N,N-bis(2-chloroethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10429-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Bis(2-chloroethyl)benzylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010429820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







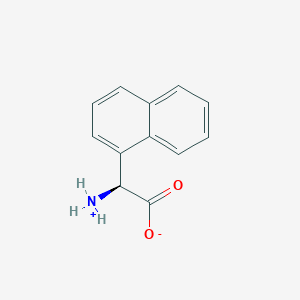
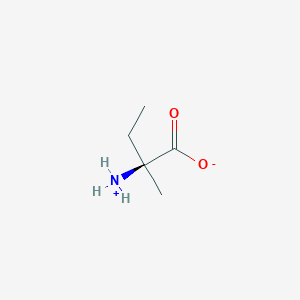
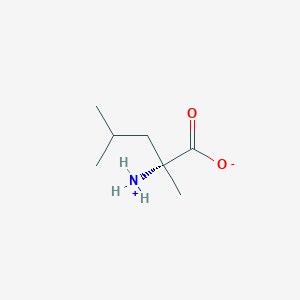
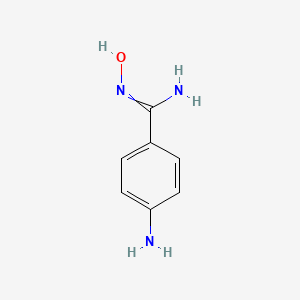
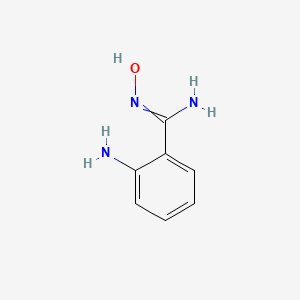
![Bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B7721204.png)
